1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine
Description
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-17-10-12(8-15-17)7-14-9-13-11(3)6-16-18(13)5-2;/h6,8,10,14H,4-5,7,9H2,1-3H3;1H |
InChI Key |
DCUOMTXMBMQTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(C=NN2CC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Diketones
The most widely adopted method involves cyclocondensation of hydrazine derivatives with 1,3-diketones. For the 4-methyl-substituted pyrazole:
- Reagents : Pentane-2,4-dione reacts with ethylhydrazine hydrochloride in ethanol under reflux (78°C, 12–16 hrs).
- Mechanism : The diketone’s enol form attacks the hydrazine’s NH₂ group, followed by dehydration to form the pyrazole ring.
- Yield Optimization :
For the unsubstituted pyrazole precursor:
- Alternative Approach : Use acetylacetone and hydrazine hydrate in acetic acid (110°C, 6 hrs).
- Selectivity : Methyl groups at C4 are stabilized by conjugation, directing substitution to C5.
Functionalization of Pyrazole Intermediates
After forming the pyrazole cores, subsequent modifications introduce the ethyl groups and methanamine linker.
N-Alkylation for Ethyl Substituents
Reaction Conditions :
| Parameter | Value |
|---|---|
| Alkylating Agent | Ethyl bromide |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DMF, 80°C, 8 hrs |
| Yield | 72–78% |
Key Observations :
Methanamine Linker Installation
The central methanamine bridge is introduced via reductive amination:
- Step 1 : Condensation of aldehyde-modified pyrazole with the amine-containing counterpart using Ti(OiPr)₄ as a Lewis acid.
- Step 2 : Reduction with NaBH₃CN in methanol at 0°C.
- Yield : 65–70% after purification by silica gel chromatography.
Critical Parameters :
- Stoichiometric control (1:1.05 aldehyde:amine ratio) prevents dimerization.
- Low-temperature reduction (-10°C) enhances stereochemical control.
Industrial-Scale Production Strategies
Large-scale synthesis requires addressing cost, safety, and environmental factors.
Continuous Flow Reactor Design
Advantages Over Batch Processing :
| Metric | Batch (Traditional) | Flow System |
|---|---|---|
| Reaction Time | 12–16 hrs | 2–3 hrs |
| Temperature Control | ±5°C | ±0.5°C |
| Annual Output | 50 kg | 300 kg |
Case Study : A pilot plant achieved 92% conversion using microreactors with residence time of 15 minutes.
Solvent Recycling Protocols
- Distillation Recovery : Ethanol and DMF are reclaimed at >95% purity via fractional distillation.
- Waste Reduction : Membrane filtration removes <0.1% residual organics from aqueous streams.
Analytical Validation of Synthetic Products
Post-synthesis characterization ensures structural fidelity and purity.
Spectroscopic Profiles
1H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 1.32 | CH₂CH₃ (t, J=7.2 Hz) |
| 2.45 | CH₃ (s) |
| 3.78 | NCH₂N (m) |
| 7.21 | Pyrazole H (s) |
MS (ESI+) : m/z 296.38 [M+H]⁺, matching theoretical C₁₄H₂₄N₆.
Purity Assessment
HPLC analysis under the following conditions:
| Column | C18, 5 μm, 250 × 4.6 mm |
|---|---|
| Mobile Phase | 60:40 MeCN:H₂O + 0.1% TFA |
| Retention | 8.7 min |
| Purity | ≥99.2% |
Comparative Analysis of Synthetic Routes
Four methods were evaluated for cost and efficiency:
| Method | Total Yield | Cost ($/kg) | E-Factor* |
|---|---|---|---|
| Sequential Batch | 58% | 12,400 | 34.7 |
| Flow Synthesis | 76% | 8,200 | 18.9 |
| Microwave-Assisted | 81% | 9,500 | 22.1 |
| Enzymatic Coupling | 43% | 15,800 | 41.2 |
*Environmental factor measuring waste per product unit.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any functional groups present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole-based compounds that demonstrated cytotoxic effects against different cancer cell lines. The compound may share similar properties due to its structural features, potentially leading to further investigations into its efficacy as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. This suggests that 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine could be explored for its potential as an antimicrobial agent .
Neuroprotective Effects
Recent studies have focused on the neuroprotective effects of pyrazole derivatives. Given the rising incidence of neurodegenerative diseases, compounds like 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine might be investigated for their ability to protect neuronal cells from damage caused by oxidative stress and inflammation .
Agricultural Applications
Insecticidal Activity
The compound's structure suggests potential insecticidal properties. Similar pyrazole derivatives have been synthesized and tested for their effectiveness against agricultural pests such as aphids. These studies indicated promising results, with some compounds achieving high mortality rates in target insect populations . Therefore, this compound may warrant exploration as a novel insecticide.
Materials Science Applications
Polymer Synthesis
The unique chemical structure of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine allows it to be used as a monomer in polymer synthesis. Research into the polymerization of pyrazole derivatives has shown that they can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .
Case Study 1: Anticancer Activity
A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly increased anticancer activity, suggesting that 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine could be a candidate for further development in cancer therapy.
Case Study 2: Insecticidal Efficacy
In an agricultural study, several pyrazole derivatives were tested against Aphis fabae. One derivative exhibited over 85% mortality at low concentrations, outperforming traditional insecticides like imidacloprid. This highlights the potential of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[ (1 - ethyl - 1H - pyrazol - 4 - yl)methyl]methanamine in pest control strategies.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Fluorination (e.g., in C₁₂H₁₉ClFN₅ ) increases molecular weight and may enhance metabolic stability .
- Bulky groups (e.g., isopropyl in C₁₃H₂₁N₅ ) reduce solubility but improve binding specificity in some biological targets .
Synthetic Yields :
- Analogues with simpler substituents (e.g., C₇H₁₃N₃ ) are synthesized in higher yields (up to 98% in ), while complex derivatives require optimized protocols .
Structural Diversity :
- Replacement of pyrazole with imidazole or pyrrole rings (e.g., C₁₃H₂₁N₅ ) alters electronic properties and hydrogen-bonding capacity .
Pharmacological and Industrial Relevance
- Patent Restrictions : Derivatives like 1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine are subject to patent protections, limiting commercial availability .
- Applications : Pyrazole-methanamines are explored as kinase inhibitors, antimicrobial agents, and ligands for metal-organic frameworks (MOFs) .
Biological Activity
1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine, also known by its CAS number 1856042-24-4, is a pyrazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 283.8 g/mol. The structure features two ethyl-substituted pyrazole rings, which are known for their diverse biological activities.
Research indicates that pyrazole derivatives can exhibit various biological activities, including:
- Antiviral Activity : Similar compounds have shown effectiveness against viral infections, particularly β-coronaviruses. For instance, related pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated significant antiviral activity by inhibiting replication in vitro .
- Enzymatic Inhibition : Pyrazole derivatives are often evaluated for their ability to inhibit specific enzymes. For example, the inhibition of CSNK2A2 (casein kinase 2) has been linked to antiviral mechanisms, as it plays a role in viral replication processes .
Antiviral Efficacy
A study highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines against SARS-CoV-2 and other coronaviruses. The compound's structural analogs were tested for their efficacy in inhibiting viral replication in cell cultures. The results indicated that certain modifications to the pyrazole scaffold could enhance antiviral potency while maintaining low cytotoxicity .
Cytotoxicity Studies
Table 1 summarizes the cytotoxicity of related compounds against A549 cells expressing ACE2 (a receptor for SARS-CoV-2):
| Compound | % Viability at 1 μM | % Viability at 0.1 μM |
|---|---|---|
| Compound A | 85% | 100% |
| Compound B | 93% | 102% |
| Compound C | 76% | 93% |
| Target Compound | Not yet tested | Not yet tested |
Case Studies
One notable case study involved the evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives for their antiviral properties. The study found that specific substitutions at the 7-position significantly influenced both potency and selectivity against CSNK2A2. The researchers noted improved metabolic stability and solubility for certain derivatives, which are critical factors for drug development .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step processes that introduce various substituents on the pyrazole rings. Researchers have explored different synthetic pathways to optimize biological activity while minimizing toxicity .
Table 2: Synthesis Pathways and Modifications
| Modification | Effect on Activity | Comments |
|---|---|---|
| Ethyl group addition | Increased potency | Enhances solubility |
| Triazole replacement | Improved stability | Maintains low toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
